

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Crotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl crotonate*

Cat. No.: B152679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate ((2E)-but-2-enoate) is an unsaturated ester with applications as a flavoring agent and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of **ethyl crotonate**, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Thermodynamic Properties of Ethyl Crotonate

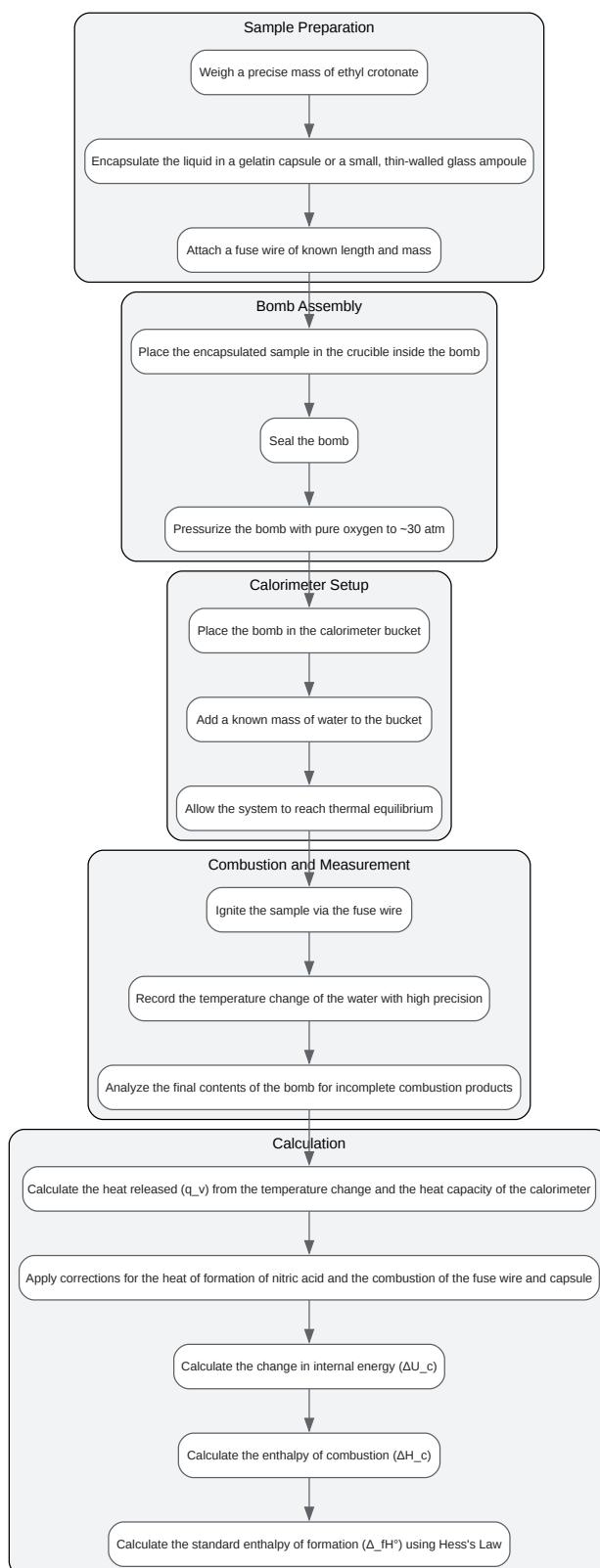
The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For **ethyl crotonate**, these properties are essential for applications ranging from reaction engineering to understanding its environmental fate.

Summary of Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic data for **ethyl crotonate**.

Thermodynamic Property	Value	Phase	Reference
Standard Enthalpy of Formation (Δ_fH°)	$-375.7 \pm 2.5 \text{ kJ/mol}$	Gas	[1] [2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	$42.1 \pm 0.4 \text{ kJ/mol}$	Liquid to Gas	[1] [2]
Standard Molar Entropy (S°)	Data not available		
Standard Gibbs Free Energy of Formation (Δ_fG°)	Data not available		
Heat Capacity at Constant Pressure (Cp)	Temperature-dependent data available	Gas and Liquid	[1] [2]

Note: The standard enthalpy of formation was derived from the heat of combustion measured by Schjanberg in 1936 and later evaluated by Cox and Pilcher in 1970.[\[1\]](#)[\[2\]](#) Specific experimental values for standard molar entropy and Gibbs free energy of formation are not readily available in the literature.

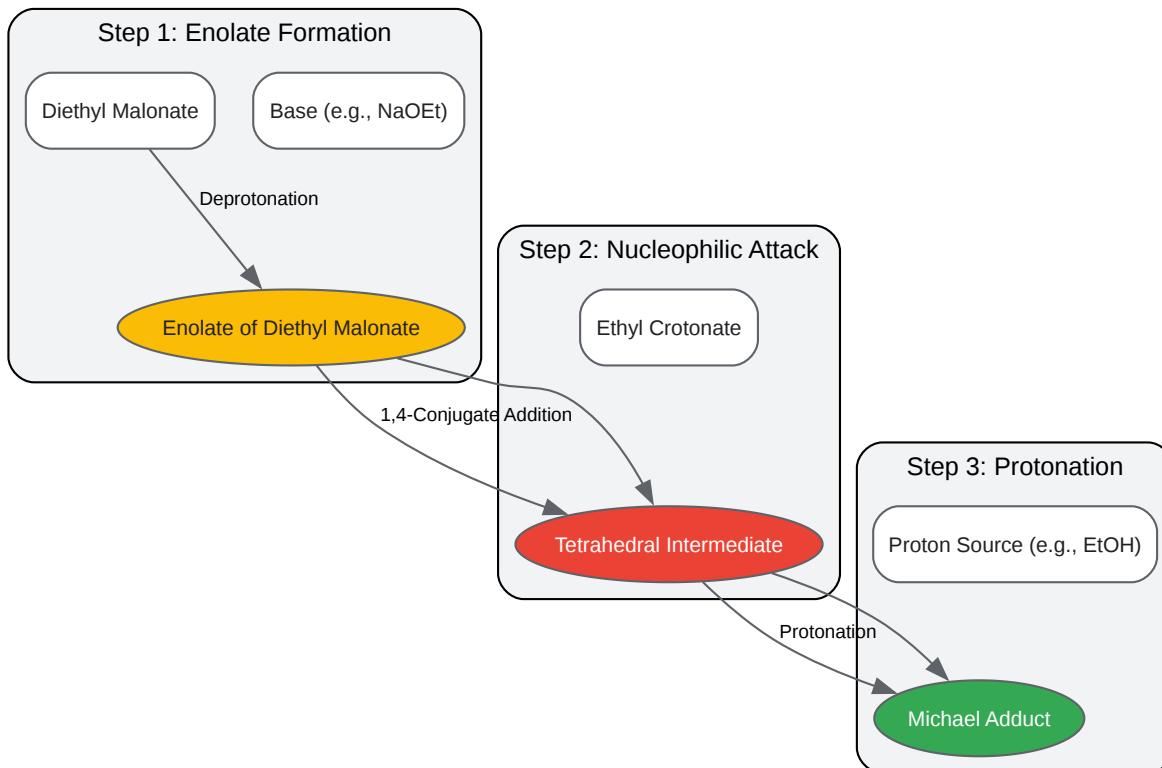

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies used to measure the key thermodynamic parameters of **ethyl crotonate**.

Determination of the Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of **ethyl crotonate** was determined from its heat of combustion, which was experimentally measured using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry of a Volatile Liquid:


[Click to download full resolution via product page](#)

*Figure 1: Workflow for Bomb Calorimetry.***Methodology Details:**

- **Sample Preparation:** A known mass of high-purity **ethyl crotonate** is encapsulated to prevent its evaporation before ignition. A fuse wire, typically iron or platinum, is attached to the capsule.
- **Bomb Assembly:** The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a bomb. The bomb is then sealed and pressurized with an excess of pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a well-insulated container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Combustion and Measurement:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise, which is meticulously recorded.
- **Analysis and Calculation:** After the reaction, the contents of the bomb are analyzed for any products of incomplete combustion and for the formation of nitric acid (from residual nitrogen in the bomb). The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. After applying corrections, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Reaction Pathway Visualization: Michael Addition

Ethyl crotonate, as an α,β -unsaturated ester, can participate in various chemical reactions. One of the most fundamental is the Michael addition, a conjugate addition of a nucleophile. The following diagram illustrates the mechanism of the Michael addition of diethyl malonate to **ethyl crotonate**.

[Click to download full resolution via product page](#)

Figure 2: Michael Addition of Diethyl Malonate to Ethyl Crotonate.

This reaction is a classic example of carbon-carbon bond formation and is widely used in organic synthesis to build more complex molecules.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of **ethyl crotonate**, the experimental methods used for their determination, and a visualization of a relevant reaction pathway. While data for the standard enthalpy of formation is available and based on established experimental techniques, further research is needed to experimentally determine or accurately calculate the standard molar entropy and Gibbs free energy of

formation. Such data would provide a more complete thermodynamic profile of **ethyl crotonate**, benefiting researchers and professionals in chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Gas-phase oxidation of methyl crotonate and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Crotonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152679#ethyl-crotonate-thermodynamic-properties\]](https://www.benchchem.com/product/b152679#ethyl-crotonate-thermodynamic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com